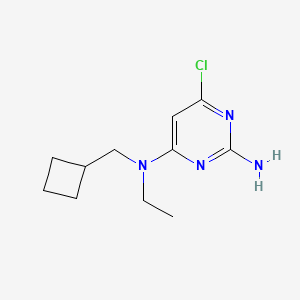
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid, also known as MMMP, is a chemical compound that has gained attention in the scientific community for its potential applications in pharmaceutical research.
作用机制
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the receptor's activity, which leads to a decrease in the influx of calcium ions into the neuron. This mechanism of action is important in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid can inhibit the activity of the NMDA receptor in a dose-dependent manner. In vivo studies have shown that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid can enhance cognitive function and memory retention in animal models. 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity and memory formation. However, one limitation is that 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has a short half-life, which may make it difficult to use in long-term studies.
未来方向
There are several future directions for research on 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid. One area of focus is the development of new drugs that target the NMDA receptor using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid as a lead compound. Another area of focus is the investigation of the potential therapeutic applications of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in the treatment of neurodegenerative diseases. Finally, future research could explore the use of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid is a promising compound that has potential applications in pharmaceutical research for the treatment of neurological disorders. Its high affinity for the NMDA receptor and its ability to enhance cognitive function and memory retention make it a valuable tool for studying the role of the receptor in synaptic plasticity and memory formation. Further research is needed to fully understand the potential therapeutic applications of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid and to develop new drugs that target the NMDA receptor using 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid as a lead compound.
合成方法
The synthesis of 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid involves the reaction of 3-methoxy-3-methylpiperidine with 2,2-dimethylacetoacetate in the presence of a strong base. The resulting product is then purified through column chromatography to obtain 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid in its pure form.
科学研究应用
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been found to have potential applications in pharmaceutical research, specifically in the development of new drugs for the treatment of neurological disorders. 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid has been shown to have high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This makes 3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid a promising candidate for the development of drugs that can enhance cognitive function and treat neurodegenerative diseases.
属性
IUPAC Name |
3-(3-methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,10(15)16)9(14)13-7-5-6-12(3,8-13)17-4/h5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIIPYXBFICHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C(C)(C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-3-methylpiperidin-1-yl)-2,2-dimethyl-3-oxopropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)


